molecular formula C15H24N4O3S B15121344 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine

4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine

Cat. No.: B15121344
M. Wt: 340.4 g/mol
InChI Key: HFTBSLGRQWJXDF-UHFFFAOYSA-N
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Description

4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with an oxidizing agent.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

    Formation of the Morpholine Ring: The morpholine ring is then attached to the piperidine-thiadiazole intermediate through another nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}piperidine
  • **4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}pyrrolidine

Uniqueness

The uniqueness of 4-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H24N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H24N4O3S/c1-21-8-4-13-16-15(23-17-13)19-5-2-3-12(11-19)14(20)18-6-9-22-10-7-18/h12H,2-11H2,1H3

InChI Key

HFTBSLGRQWJXDF-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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